1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
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Description
Scientific Research Applications
Interactions in Polymorphs of Methylxanthines
- Topology and Interaction Patterns : A study explored the interactions in polymorphs of methylxanthines, including caffeine and theobromine, which are structurally related to 1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione. The research emphasized the importance of hydrogen bonds and π···π stacking interactions in understanding the binding of these compounds to biological targets (Latosinska et al., 2014).
Coordination Spheres in Metal Complexes
- Second Coordination Sphere Analysis : Research on the interaction of purine derivatives with divalent cations highlighted the importance of the second coordination sphere. This study provides insights into how modifications in purine derivatives, like this compound, can influence their interaction with metal ions (Maldonado et al., 2009).
Synthesis and Applications in Medicinal Chemistry
- Microwave-Assisted Synthesis : A study reported the microwave-assisted synthesis of coumarin-purine hybrids, demonstrating a method that could potentially be applied to synthesize derivatives of this compound for various biomedical applications (Mangasuli et al., 2019).
Crystal Structure Analysis
- X-ray Diffractometry in Structure Determination : The crystal structure of theophylline, a compound structurally similar to this compound, was analyzed using X-ray diffractometry. Such studies are crucial for understanding the molecular and crystal structure of purine derivatives (Sun et al., 2002).
Interaction Analysis in Crystal Structures
- Hirshfeld Surface Analysis : The study of intermolecular interactions in crystal structures using Hirshfeld surface analysis can provide detailed insights into the molecular interactions of purine derivatives, applicable to this compound (Shukla et al., 2020).
Properties
IUPAC Name |
1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-4-6-11(7-5-10)8-19-9-16-13-12(19)14(20)18(3)15(21)17(13)2/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTCJGIYDSAIAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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